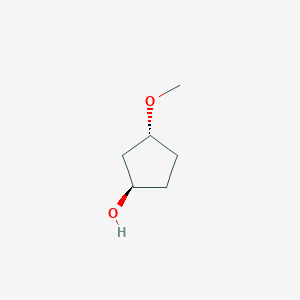
trans-3-Methoxycyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Methoxycyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the third carbon atom in the trans configuration relative to the hydroxyl group on the same carbon ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of a cyclopentane ring, which can be achieved through various cyclization reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3-Methoxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming methoxycyclopentane.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of methoxycyclopentanone or methoxycyclopentanal.
Reduction: Formation of methoxycyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic systems for various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of methoxy and hydroxyl groups in biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-3-Methoxycyclopentanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. These interactions can affect the compound’s solubility, stability, and overall chemical properties.
Comparaison Avec Des Composés Similaires
3-Methylcyclopentanol: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxycyclopentanol: Lacks the methoxy group, having only a hydroxyl group.
Uniqueness:
Structural Differences: The presence of both methoxy and hydroxyl groups in trans-3-Methoxycyclopentanol provides unique reactivity and properties compared to similar compounds.
Applications: Its unique structure makes it suitable for specific applications in synthesis, catalysis, and material science.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(1R,3R)-3-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
DYTJEQBUSOPLJD-PHDIDXHHSA-N |
SMILES isomérique |
CO[C@@H]1CC[C@H](C1)O |
SMILES canonique |
COC1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


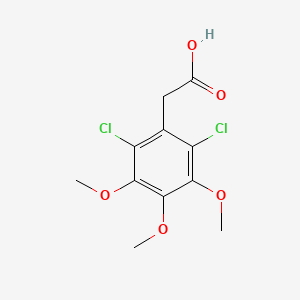
![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
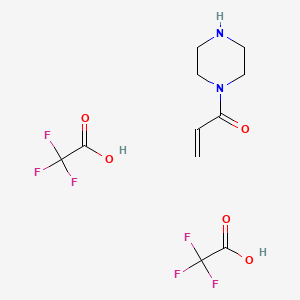
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
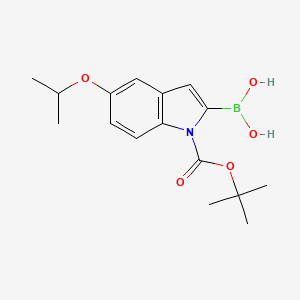

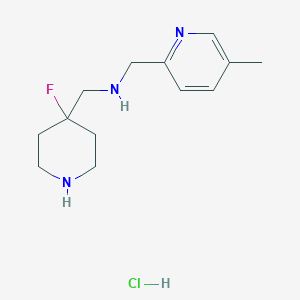
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
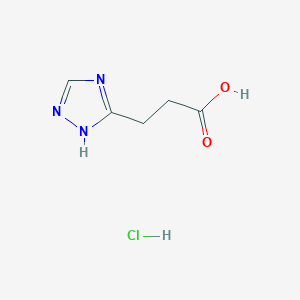
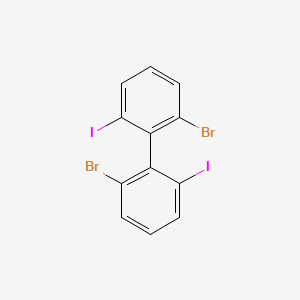
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
